3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C23H17BrN2O4 and its molecular weight is 465.303. The purity is usually 95%.
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Biological Activity
3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS No. 951988-82-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on current research findings.
Structural Overview
The molecular formula of the compound is C23H17BrN2O4, with a molecular weight of 465.3 g/mol. The compound features a chromeno framework fused with an oxazine ring, which is indicative of potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes using various reagents. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity. For instance:
- Mechanism : These compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that related oxazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties .
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been explored:
- Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also exhibit neuroprotective properties .
KATP Channel Modulation
Another area of interest is the modulation of KATP channels:
- Experimental Evidence : In vitro studies on related compounds have shown their ability to open KATP channels, which are crucial for regulating cellular excitability and insulin secretion . This activity could indicate a role in metabolic disorders.
Data Summary
Property | Details |
---|---|
Molecular Formula | C23H17BrN2O4 |
Molecular Weight | 465.3 g/mol |
Antitumor Activity | Significant cytotoxicity observed |
Neuroprotective Activity | Potential protection against oxidative stress |
KATP Channel Modulation | Opens KATP channels in vitro |
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-6-1-2-7-20(18)30-21-13-28-23-16(22(21)27)8-9-19-17(23)12-26(14-29-19)11-15-5-3-4-10-25-15/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXTZVHNQDEOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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